![molecular formula C12H22N2O B1351090 1-(Piperidin-4-ylcarbonyl)azepane CAS No. 86542-89-4](/img/structure/B1351090.png)
1-(Piperidin-4-ylcarbonyl)azepane
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Description
1-(Piperidin-4-ylcarbonyl)azepane, also known as 1-Piperidin-4-ylcarbonylazepane, is an organic compound belonging to the class of azepanes. It is a cyclic compound with a five-membered ring structure containing a nitrogen atom and a carbonyl group. It is a versatile compound that has a wide range of applications in the fields of organic synthesis and drug discovery.
Scientific Research Applications
Drug Synthesis
This compound is used in the synthesis of piperidine drug analogues, which are significant in pharmaceuticals due to their presence in various therapeutic agents .
Material Science
In material science, it serves as a building block for creating complex molecules with potential applications in developing new materials .
Chemical Synthesis
It is utilized in chemical synthesis processes, particularly in the formation of polysubstituted azepanes through dearomative ring expansion strategies .
Catalysis
The compound has been involved in studies related to palladium-catalyzed decarboxylation reactions, which are crucial for organic synthesis .
Analytical Chemistry
It may also find use in analytical chemistry as a reference compound for chromatographic analysis due to its unique structure .
Biological Studies
In biological research, derivatives of this compound could be explored for their bioactive properties and interactions with biological systems .
properties
IUPAC Name |
azepan-1-yl(piperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKOHTHENZSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383325 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylcarbonyl)azepane | |
CAS RN |
86542-89-4 |
Source
|
Record name | 1-(piperidin-4-ylcarbonyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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